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Compound of Interest

Compound Name: DM-4103

CAS No.: 1346599-56-1

Cat. No.: B584659

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of DM-4103, the major

metabolite of Tolvaptan, and its parent compound. The focus is on the mechanisms underlying

Tolvaptan-induced liver injury, a critical concern in its clinical application. Experimental data

from various studies are presented to support the comparison, alongside detailed experimental

protocols and visual representations of the key signaling pathways involved.

Executive Summary
Tolvaptan, a vasopressin V2 receptor antagonist, is associated with a risk of drug-induced liver

injury (DILI). Research indicates that its primary metabolite, DM-4103, is a key mediator of this

hepatotoxicity. The underlying mechanism involves a dual assault on hepatocyte function: the

inhibition of essential bile acid transport and the impairment of mitochondrial respiration. This

guide synthesizes findings from multiple independent studies to provide a clear comparison of

the effects of Tolvaptan and its metabolites, DM-4103 and DM-4107, on these critical cellular

processes.
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Data Presentation: Comparative Analysis of
Tolvaptan and its Metabolites
The following tables summarize the quantitative data on the inhibitory effects of Tolvaptan, DM-
4103, and DM-4107 on key hepatic bile acid transporters and mitochondrial function.

Table 1: Inhibition of Hepatic Bile Acid Transporters (IC50 values in µM)
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Transporter Tolvaptan DM-4103 DM-4107 Function

NTCP ~41.5 16.3 95.6

Sodium-

dependent

uptake of bile

acids from blood

into hepatocytes.

BSEP 31.6 4.15 119

ATP-dependent

export of bile

acids from

hepatocytes into

bile.

MRP2 >50 ~51.0 >200

ATP-dependent

export of

conjugated bile

acids and other

organic anions

into bile.

MRP3 >50 ~44.6 61.2

ATP-dependent

export of bile

acids and

organic anions

from hepatocytes

back into the

blood

(compensatory).

MRP4 >50 4.26 37.9

ATP-dependent

export of bile

acids and other

organic anions

from hepatocytes

back into the

blood

(compensatory).
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Lower IC50 values indicate greater inhibitory potency.

Table 2: Effects on Mitochondrial Function

Compound
Effect on Basal
Mitochondrial Respiration

Effect on Liver ATP
Concentration

Tolvaptan
Inhibition at high

concentrations
-

DM-4103
Inhibition at high

concentrations[1]
Predicted to decrease[2]

DM-4107 No significant effect[1] -

Experimental Protocols
Vesicular Transport Assay for BSEP Inhibition
This assay is used to determine the inhibitory potential of compounds on the Bile Salt Export

Pump (BSEP), a key transporter for bile acids.

System: Inside-out membrane vesicles prepared from HEK293 cells overexpressing human

BSEP.

Probe Substrate: Radiolabeled taurocholic acid (a primary bile acid).

Procedure:

BSEP-expressing membrane vesicles are incubated with the test compound (e.g.,

Tolvaptan, DM-4103, or DM-4107) at various concentrations.

The transport reaction is initiated by the addition of ATP and the radiolabeled taurocholic

acid.

The incubation is carried out for a short period (e.g., 5 minutes) at 37°C to measure the

initial rate of transport.
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The reaction is stopped by the addition of a cold buffer, and the vesicles are collected by

rapid filtration.

The amount of radiolabeled taurocholic acid accumulated inside the vesicles is quantified

using liquid scintillation counting.

Data Analysis: The rate of ATP-dependent transport of taurocholic acid is measured in the

presence of different concentrations of the inhibitor. The IC50 value, the concentration of the

inhibitor that causes 50% inhibition of transport activity, is then calculated.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR) of cells in real-time to assess

mitochondrial function.

System: HepG2 cells (a human liver cell line) are cultured in a specialized microplate.

Procedure:

HepG2 cells are seeded into the wells of a Seahorse XF microplate and allowed to attach.

The cells are then treated with the test compounds (Tolvaptan, DM-4103, or DM-4107) for

a specified period (e.g., 24 hours).

Before the assay, the culture medium is replaced with a specialized assay medium.

The microplate is placed in the Seahorse XF Analyzer, which measures the OCR in real-

time.

A "mito stress test" is performed by sequentially injecting mitochondrial inhibitors

(oligomycin, FCCP, and a mixture of rotenone and antimycin A) to measure key

parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration,

maximal respiration, and non-mitochondrial respiration.

Data Analysis: The OCR values under different conditions are used to calculate the various

parameters of mitochondrial function. A decrease in basal respiration indicates mitochondrial

inhibition.
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Mandatory Visualization
Signaling Pathway of DM-4103-Induced Hepatotoxicity
The following diagram illustrates the proposed signaling cascade leading to liver cell injury

initiated by DM-4103.
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Caption: Proposed signaling pathway of DM-4103-induced hepatocyte apoptosis.
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Experimental Workflow for Assessing Hepatotoxicity
The following diagram outlines the typical experimental workflow used to investigate the

hepatotoxic potential of compounds like DM-4103.
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Caption: General experimental workflow for in vitro hepatotoxicity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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